C8-BTBT is a high-performance, p-type organic semiconductor material belonging to the []benzothieno[3,2-b][1]benzothiophene (BTBT) family. Its popularity stems from its excellent charge carrier mobility, exceeding that of amorphous silicon, and its suitability for solution-processing techniques, making it a promising candidate for large-area, low-cost electronic applications. [, ] C8-BTBT's ability to form highly crystalline thin films with few grain boundaries significantly contributes to its superior charge transport properties. [] This has led to extensive research into its application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. [, , ]
C8-BTBT is classified as a small-molecule organic semiconductor. It belongs to the benzothieno[3,2-b]benzothiophene family, which is characterized by its thiophene rings that contribute to its electronic properties. This compound is synthesized through various methods, including solution processing techniques that facilitate the formation of high-quality thin films.
The synthesis of C8-BTBT typically involves several key methods:
C8-BTBT has a complex molecular structure characterized by two thiophene units connected by a benzene ring, with octyl side chains that enhance solubility and processing capabilities. The crystal structure exhibits a unique packing arrangement that contributes to its electronic properties:
C8-BTBT undergoes several chemical reactions that are crucial for its application in electronics:
The mechanism of action for C8-BTBT in electronic applications primarily revolves around charge transport:
C8-BTBT exhibits several notable physical and chemical properties:
C8-BTBT has a wide range of applications in scientific research and technology:
C8-BTBT possesses a well-defined molecular architecture with the chemical formula C₃₀H₄₀S₂ and a molecular weight of 464.77 g/mol. Its core structure consists of a fused [1]benzothieno[3,2-b][1]benzothiophene (BTBT) backbone, creating an extended, planar π-conjugated system essential for efficient hole transport. Symmetrically attached to the 2- and 7-positions of this core are two linear octyl (C₈H₁₇) chains. These alkyl substituents play a dual critical role:
Structural isomerism is limited due to the symmetry imposed by the identical 2,7-substitution pattern. However, the rigidity of the fused BTBT core and the flexibility of the alkyl chains create a unique molecular geometry favoring specific packing motifs critical for charge transport. The molecule exhibits a melting point between 108–112°C, reflecting its crystalline nature while remaining compatible with low-temperature processing on flexible substrates [3] [5] [6].
Table 1: Fundamental Molecular Properties of C8-BTBT
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₃₀H₄₀S₂ | Defines elemental composition and molecular weight (464.77 g/mol) |
IUPAC Name | 2,7-Dioctyl-[1]benzothieno[3,2-b][1]benzothiole | Precise chemical nomenclature |
CAS Number | 583050-70-8 | Unique chemical identifier |
Core Structure | Linearly fused [1]benzothieno[3,2-b][1]benzothiophene (BTBT) | Provides rigid, planar π-system for charge transport |
Alkyl Substituents | Octyl (C₈H₁₇) chains at 2 and 7 positions | Enhances solubility and directs molecular self-assembly |
Melting Point | 108–112 °C | Indicates crystallinity and thermal processing window |
Solubility (Typical) | >80 mg/mL in chlorobenzene | Enables solution processing (spin-coating, inkjet printing) |
C8-BTBT exhibits a pronounced propensity for self-assembly into highly ordered crystalline structures, a cornerstone of its high charge carrier mobility. The interplay between strong π-π stacking interactions within the rigid BTBT cores and van der Waals forces between the interdigitated alkyl chains drives the formation of distinct lamellar structures. Within these lamellae, molecules adopt a tilted herringbone or brickwork packing arrangement, optimizing orbital overlap for efficient hole hopping.
Processing techniques critically influence the crystallographic orientation and domain size:
The resulting thin films often display characteristic terrace-like morphologies observable via atomic force microscopy (AFM), with low surface roughness (RMS ~2.081 nm), indicative of excellent continuity and crystallinity crucial for uniform device performance [4] [7] [12].
C8-BTBT's prominence followed foundational work on BTBT derivatives. While early symmetrical BTBT molecules like diphenyl-BTBT demonstrated promising air stability, mobility remained modest (~2.0 cm²/V·s). The breakthrough came with the introduction of alkyl side chains. Minemawari et al.'s landmark 2011 report on inkjet-printed C8-BTBT single-crystal films achieving mobilities up to 16.4 cm²/V·s ignited intense research, proving solution processing could rival vacuum-deposited performance [6] [16]. Subsequent innovations focused on mastering film morphology:
This trajectory established C8-BTBT not only as a high-performance material but also as a versatile platform for developing and validating novel fabrication and crystallization techniques for organic semiconductors.
C8-BTBT offers a compelling combination of properties positioning it favorably against established and emerging semiconductor technologies:
Solution Processability and Low-Temperature Fabrication: Unlike a-Si or IGZO requiring high-temperature (>300°C) and vacuum deposition, C8-BTBT films can be processed near room temperature from solution (spin-coating, inkjet printing, zone-casting). This drastically reduces manufacturing costs and energy consumption and enables compatibility with flexible plastic substrates (e.g., PET, PEN) crucial for lightweight, bendable electronics [1] [2] [6].
Superior Air Stability: A major hurdle for many organic semiconductors is rapid degradation in ambient air. C8-BTBT exhibits remarkable stability, attributed to its relatively high ionization potential and dense, crystalline packing hindering oxygen/water penetration. Devices maintain functionality for extended periods under ambient conditions, a critical advantage over materials like pentacene [1] [4] [6]. Studies show controlled air exposure can even enhance performance initially (mobility increase from ~2.76 to ~4.82 cm²/V·s on average), though prolonged exposure leads to gradual degradation [4].
Tunable Morphology and Interfaces: The self-assembly characteristics of C8-BTBT allow precise control over film morphology (grain size, orientation, crystallinity) through processing and interface engineering. Dielectric surface modification (e.g., UV-Ozone, HMDS, PS brushes) dramatically enhances molecular ordering and reduces trap densities at the critical semiconductor/dielectric interface, leading to higher mobility and lower operating voltages [2] [4] [9]. This tunability provides a significant advantage over fixed-morphology materials.
Table 2: Performance Comparison of C8-BTBT vs. Competing Semiconductor Materials
Material/Property | Typical Hole Mobility (cm²/V·s) | Processing Temperature | Flexibility | Key Advantages/Disadvantages |
---|---|---|---|---|
C8-BTBT (Optimized) | 5 - 43 | Room - 120°C | Excellent | High mobility, solution-processable, air stable, tunable. Dis: Fragile crystals, contact R. |
Amorphous Silicon (a-Si) | 0.5 - 1 | > 300°C | Poor | Mature tech, uniform. Dis: Low mobility, inflexible, high temp. |
IGZO | 5 - 20 (e⁻) | > 250°C | Moderate | High e⁻ mobility, good uniformity. Dis: Requires vacuum, often brittle. |
Pentacene (Evaporated) | 1 - 5 | Room - 100°C (Sub) | Good | Well-studied. Dis: Poor air stability, vacuum typically needed. |
P3HT (Polymer) | 0.001 - 0.1 | Room Temp | Excellent | Excellent solution processability. Dis: Very low mobility, O₂ sensitive. |
C8-BTBT's blend of high performance, processability, and stability solidifies its role as a pivotal material in advancing organic electronics towards commercial viability in flexible displays, low-cost sensors, and potentially, high-frequency logic.
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